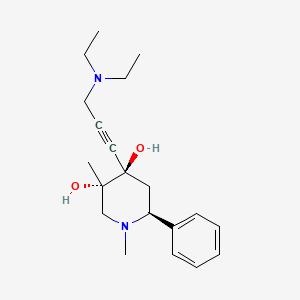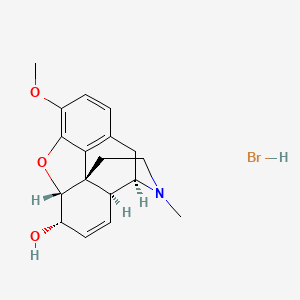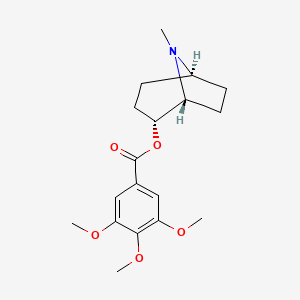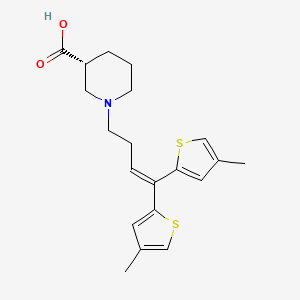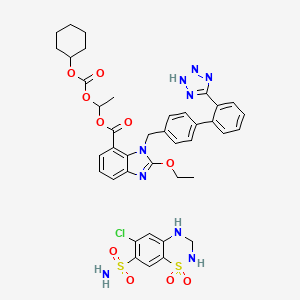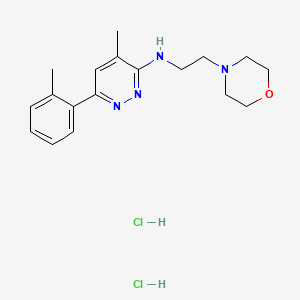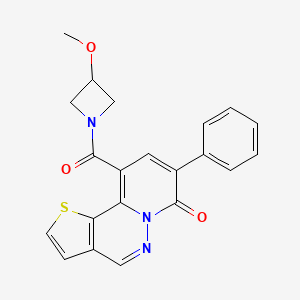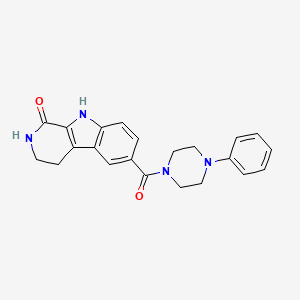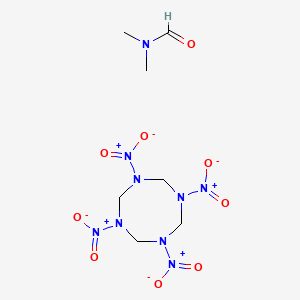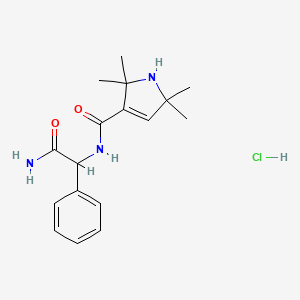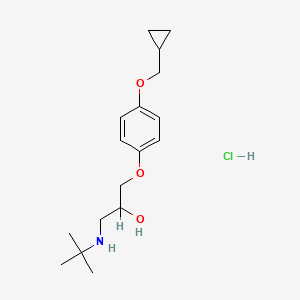
1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a cyclopropylmethoxy group, a phenoxy group, and a tert-butylaminopropanol moiety. This compound is of interest due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where the cyclopropylmethoxy group reacts with a phenol derivative.
Formation of the Tert-butylaminopropanol Moiety: This step involves the reaction of tert-butylamine with an epoxide or a halohydrin to form the desired aminopropanol structure.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- 1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- 1-(4-(Cyclopropylmethoxy)phenoxy)-3-(isopropylamino)propan-2-ol
Uniqueness: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
Propriétés
Numéro CAS |
63659-29-0 |
|---|---|
Formule moléculaire |
C17H28ClNO3 |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-17(2,3)18-10-14(19)12-21-16-8-6-15(7-9-16)20-11-13-4-5-13;/h6-9,13-14,18-19H,4-5,10-12H2,1-3H3;1H |
Clé InChI |
HSXIUAMNKVSUIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=C(C=C1)OCC2CC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


